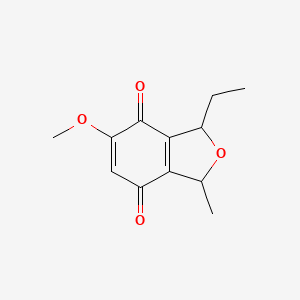![molecular formula C10H6ClNO3 B12873411 3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12873411.png)
3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid is a heterocyclic compound that features a benzoxazole ring substituted with a chlorine atom and an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid typically involves the cyclization of substituted 2-aminophenols with acrylic acid derivatives. One common method includes the use of polyphosphoric acid (PPA) as a cyclization agent at elevated temperatures (around 170°C) for several hours . This method ensures the formation of the benzoxazole ring fused with the acrylic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure high purity of the final product.
化学反应分析
Types of Reactions
3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce the acrylic acid moiety.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, 3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives that can be tested for various chemical properties.
Biology
Biologically, this compound and its derivatives have been studied for their potential antimicrobial and anticancer activities. The benzoxazole ring is known for its biological activity, making this compound a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. Research has shown that compounds with similar structures can inhibit specific enzymes or receptors, making them useful in treating diseases such as cancer and bacterial infections .
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. Its ability to undergo various chemical modifications makes it versatile for different applications.
作用机制
The mechanism by which 3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with receptors. The exact mechanism depends on the specific derivative and its target.
相似化合物的比较
Similar Compounds
3-(2-Chlorobenzo[d]oxazol-6-yl)acrylic acid: Similar in structure but with a different substitution pattern on the benzoxazole ring.
3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid: Contains a bromine atom instead of chlorine.
3-(2-Methylbenzo[d]oxazol-7-yl)acrylic acid: Features a methyl group instead of a halogen.
Uniqueness
3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom can affect the compound’s electronic properties, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C10H6ClNO3 |
|---|---|
分子量 |
223.61 g/mol |
IUPAC 名称 |
(E)-3-(2-chloro-1,3-benzoxazol-7-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H6ClNO3/c11-10-12-7-3-1-2-6(9(7)15-10)4-5-8(13)14/h1-5H,(H,13,14)/b5-4+ |
InChI 键 |
JHLXVMHGWJVSBY-SNAWJCMRSA-N |
手性 SMILES |
C1=CC(=C2C(=C1)N=C(O2)Cl)/C=C/C(=O)O |
规范 SMILES |
C1=CC(=C2C(=C1)N=C(O2)Cl)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


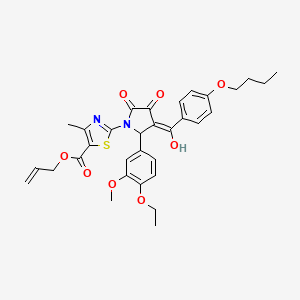
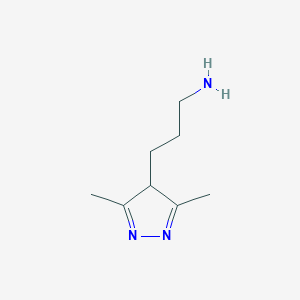
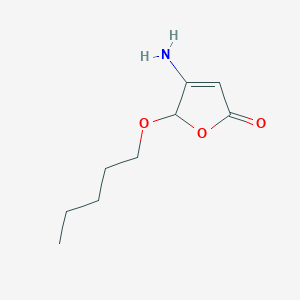
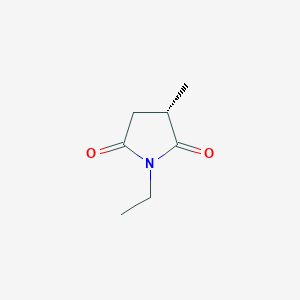
![((6S,7S,12aR)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-Diyl)bis(diphenylphosphine)](/img/structure/B12873350.png)
![2-Bromo-4-iodobenzo[d]oxazole](/img/structure/B12873351.png)
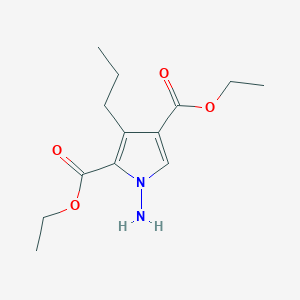
![2-Bromo-5-ethoxybenzo[d]oxazole](/img/structure/B12873360.png)

![2'-(Dicyclohexylphosphino)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12873379.png)
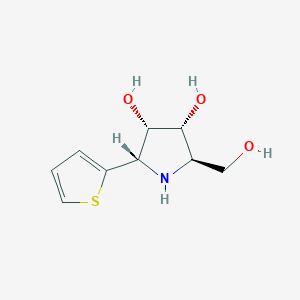
![2-(Aminomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole](/img/structure/B12873385.png)

